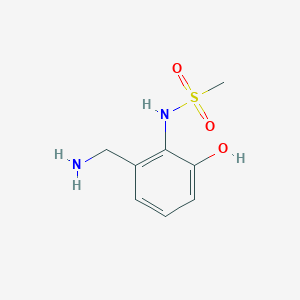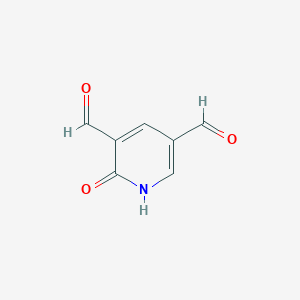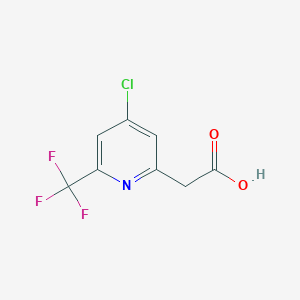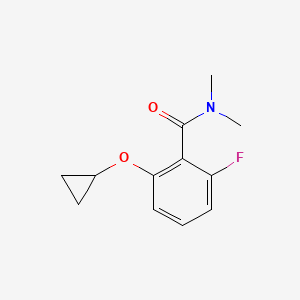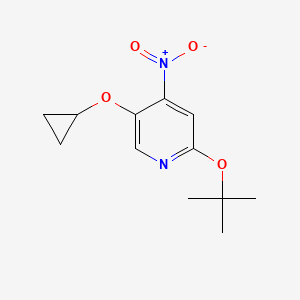
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is a chemical compound with the molecular formula C12H16N2O4. It is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 4-position.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced at the 5-position through a substitution reaction.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced at the 2-position through another substitution reaction.
These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of compounds with additional oxygen-containing functional groups.
Reduction: Formation of 2-tert-butoxy-5-cyclopropoxy-4-aminopyridine.
Substitution: Formation of derivatives with different functional groups replacing the tert-butoxy or cyclopropoxy groups.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but with different positions of the substituents.
2-Tert-butoxy-5-cyclopropoxy-3-nitropyridine: Another isomer with the nitro group at the 3-position.
2-Tert-butoxy-5-cyclopropoxy-6-nitropyridine: Isomer with the nitro group at the 6-position.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The combination of tert-butoxy, cyclopropoxy, and nitro groups on the pyridine ring provides distinct chemical properties that can be leveraged in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-6-9(14(15)16)10(7-13-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clave InChI |
XHKRMWPTCUKPAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=C(C(=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



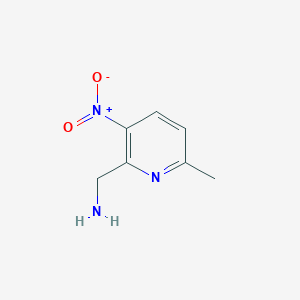
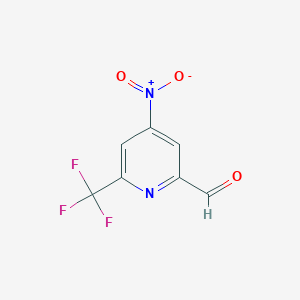
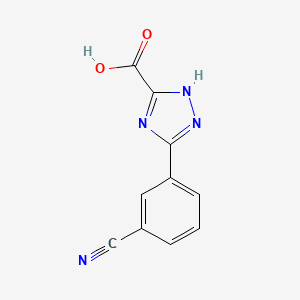
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

